Phenyl 2,5-dibromo-4-(hydroxymethyl)benzene-1-sulfonate
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Overview
Description
Phenyl 2,5-dibromo-4-(hydroxymethyl)benzene-1-sulfonate is an organic compound characterized by the presence of bromine, hydroxymethyl, and sulfonate groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 2,5-dibromo-4-(hydroxymethyl)benzene-1-sulfonate typically involves the bromination of phenyl benzene-1-sulfonate followed by the introduction of a hydroxymethyl group. The reaction conditions often require the use of bromine or bromine-containing reagents and a suitable solvent, such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Phenyl 2,5-dibromo-4-(hydroxymethyl)benzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The sulfonate group can be reduced to a sulfonic acid group under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce carboxylated derivatives.
- Reduction reactions result in sulfonic acid derivatives.
Scientific Research Applications
Phenyl 2,5-dibromo-4-(hydroxymethyl)benzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of Phenyl 2,5-dibromo-4-(hydroxymethyl)benzene-1-sulfonate involves its interaction with molecular targets through its functional groups. The bromine atoms can participate in halogen bonding, while the hydroxymethyl and sulfonate groups can form hydrogen bonds and ionic interactions, respectively. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Phenyl 2,5-dibromo-4-(hydroxymethyl)benzene-1-sulfonate can be compared with other similar compounds, such as:
Phenyl 2,5-dibromo-4-methylbenzene-1-sulfonate: Lacks the hydroxymethyl group, which affects its reactivity and applications.
Phenyl 2,5-dichloro-4-(hydroxymethyl)benzene-1-sulfonate: Contains chlorine instead of bromine, leading to different chemical properties and reactivity.
Phenyl 2,5-dibromo-4-(hydroxymethyl)benzene-1-carboxylate: Has a carboxylate group instead of a sulfonate group, influencing its solubility and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
832726-31-5 |
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Molecular Formula |
C13H10Br2O4S |
Molecular Weight |
422.09 g/mol |
IUPAC Name |
phenyl 2,5-dibromo-4-(hydroxymethyl)benzenesulfonate |
InChI |
InChI=1S/C13H10Br2O4S/c14-11-7-13(12(15)6-9(11)8-16)20(17,18)19-10-4-2-1-3-5-10/h1-7,16H,8H2 |
InChI Key |
YFXSQMNWGXAZRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=C(C=C(C(=C2)Br)CO)Br |
Origin of Product |
United States |
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